2-(2-Aminopropyl)phenol
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Overview
Description
2-(2-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO It is a phenolic compound characterized by the presence of an amino group attached to the second carbon of the propyl chain, which is in turn attached to the phenol ring
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, a category to which 2-(2-Aminopropyl)phenol belongs, are widely distributed throughout the plant kingdom and have multiple benefits for human health .
Cellular Effects
For instance, they have been found to have antioxidant properties, and they can modulate a plethora of cellular processes that are not directly associated with antioxidant enzymes .
Molecular Mechanism
Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that phenolic compounds can have varying effects over time, depending on factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of phenolic compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Phenolic compounds are known to have strong amphiphilic character, which allows them to incorporate into erythrocytes and liposomal membranes .
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminopropyl)phenol typically involves a multi-step reaction process. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including the use of propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. The process involves four main steps, resulting in the formation of the target compound with a yield of over 63% .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized to ensure higher yields and cost-effectiveness. The use of environmentally friendly reagents and conditions is emphasized to reduce production costs and improve safety. The process involves the use of catalysts and solvents that are suitable for large-scale operations .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-(2-Aminopropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and resins, as well as in the formulation of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-Aminopropyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence neurotransmitter release and signal transduction pathways, particularly those involving norepinephrine and dopamine.
Comparison with Similar Compounds
2-Aminophenol: An isomer with the amino group directly attached to the phenol ring.
4-Aminophenol: Another isomer with the amino group in the para position relative to the phenol group.
Hydroxyamphetamine: A derivative with similar structural features but different pharmacological properties.
Uniqueness: 2-(2-Aminopropyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-aminopropyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,7,11H,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYNCBWCTHFJIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87835-14-1 |
Source
|
Record name | 2-(2-Aminopropyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087835141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-AMINOPROPYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYF3RSH2BL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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